[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea
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Overview
Description
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea is a chemical compound with the molecular formula C21H20N2OS It is known for its unique structure, which includes a thiourea group attached to a phenylmethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea typically involves the reaction of 4-[(4-phenylphenyl)methoxy]benzyl chloride with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylmethoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with a similar thiourea group but lacking the phenylmethoxyphenyl moiety.
Phenylthiourea: Contains a phenyl group attached to the thiourea but lacks the methoxyphenyl substitution.
Benzylthiourea: Features a benzyl group attached to the thiourea, differing in the substitution pattern.
Uniqueness
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea is unique due to its combination of a thiourea group with a phenylmethoxyphenyl moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler thiourea derivatives.
Properties
CAS No. |
832099-09-9 |
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Molecular Formula |
C21H20N2OS |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[4-[(4-phenylphenyl)methoxy]phenyl]methylthiourea |
InChI |
InChI=1S/C21H20N2OS/c22-21(25)23-14-16-8-12-20(13-9-16)24-15-17-6-10-19(11-7-17)18-4-2-1-3-5-18/h1-13H,14-15H2,(H3,22,23,25) |
InChI Key |
DKASHBMBOTWWCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=C(C=C3)CNC(=S)N |
Origin of Product |
United States |
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